3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
Description
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one (molecular formula: C₁₇H₁₅NO₃; average mass: 281.311 g/mol) is a substituted indol-2-one derivative characterized by a hydroxyl group at the 3-position and a 4-methylphenacyl (2-(4-methylphenyl)-2-oxoethyl) substituent. This compound belongs to a class of indole derivatives, which are widely studied for their diverse pharmacological and synthetic applications.
Properties
IUPAC Name |
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-6-8-12(9-7-11)15(19)10-17(21)13-4-2-3-5-14(13)18-16(17)20/h2-9,21H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHROJNZFUYAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315835 | |
| Record name | 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70452-25-4 | |
| Record name | NSC297832 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with isatin in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
Crystallographic and Analytical Data
- Spectroscopic characterization : Analogs in (e.g., 2-(4-methylphenyl)-2-oxoethyl benzoates) highlight the importance of NMR and X-ray crystallography in confirming structures.
Biological Activity
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one, also known as a derivative of indole, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C17H15NO3
- Molecular Weight : 281.31 g/mol
- InChIKey : DTXCID10266958
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Research indicates that this compound can inhibit key protein kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer cell proliferation and angiogenesis .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, thereby preventing the progression of cancer cells .
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Case Study 1 : In vitro studies demonstrated significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these cell types .
Antimicrobial Activity
The compound has also shown promising results in combating microbial infections:
- Case Study 2 : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL for various strains, including E. coli and S. aureus .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one, and how can purity be validated?
Methodological Answer:
- Synthetic Routes : The compound is synthesized via Friedel-Crafts alkylation or Michael addition, using indole-2-one derivatives and 4-methylphenacyl bromide as precursors. Reaction conditions (e.g., anhydrous solvents, catalytic bases like K2CO3) must be tightly controlled to avoid side products .
- Purity Validation :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%).
- Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 10.2 ppm for indole NH, δ 170-175 ppm for carbonyl groups) and FT-IR (C=O stretch at ~1680 cm<sup>-1</sup>) .
- Mass Spectrometry : ESI-MS (m/z 281.105 [M+H]<sup>+</sup>) matches the monoisotopic mass .
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the planar indole ring and substituent geometry. For example, the 4-methylphenyl group adopts a dihedral angle of ~45° relative to the indole core .
- Stereochemical Analysis : Despite undefined stereocenters in some derivatives (e.g., ), chiral HPLC (Chiralpak IA column, hexane/isopropanol) can separate enantiomers if racemization occurs during synthesis .
Q. What stability conditions are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent oxidation of the hydroxyl group .
- Reactivity : Avoid strong acids/bases (risk of indole ring protonation or hydrolysis) and UV light (potential photodegradation) .
- Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How can crystallographic fragment screening elucidate this compound’s binding interactions with biological targets?
Methodological Answer:
- Fragment Screening : Co-crystallize the compound with target proteins (e.g., oxidoreductases) using high-throughput crystallization robots. Analyze electron density maps to identify key interactions (e.g., hydrogen bonding with the indole NH or carbonyl groups) .
- Docking Studies : Molecular dynamics simulations (MOE or AutoDock) predict binding affinities. For example, the 4-methylphenyl group may occupy hydrophobic pockets in enzyme active sites .
Q. How can contradictory stereochemical data in related indole derivatives be resolved?
Methodological Answer:
- Contradiction Source : Undefined stereocenters in analogs (e.g., ) may arise from racemic crystallization or synthetic pathway variability.
- Resolution Strategies :
- Chiral Auxiliaries : Introduce temporary chiral groups during synthesis to enforce stereocontrol.
- VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers by analyzing C=O and N–H vibrational modes .
- Synchrotron Radiation : High-resolution XRD (λ = 0.7 Å) resolves ambiguous electron densities in crystallographic data .
Q. What experimental approaches are recommended to evaluate this compound’s biological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or oxidoreductases (IC50 determination via fluorescence polarization).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Mechanistic Studies :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Reproducibility Checks : Validate logP values via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon).
- Solubility Testing : Use nephelometry in PBS (pH 7.4) and DMSO. For example, solubility <0.1 mg/mL in aqueous buffers suggests formulation challenges .
Safety and Handling
Q. What safety protocols are essential for handling this compound in a research lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis due to potential inhalation hazards (ACGIH TLV: 0.1 mg/m<sup>3</sup>) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
